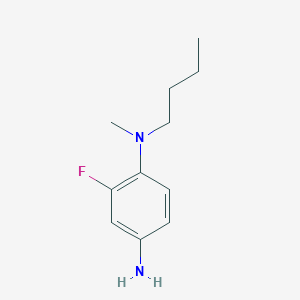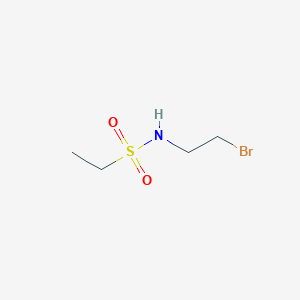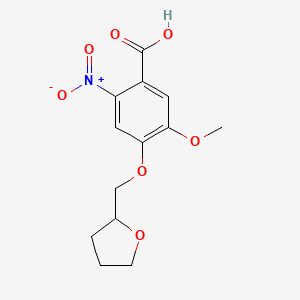![molecular formula C7H8N4O2S B1417816 1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4{H}-pyrazolo[3,4-{d}]pyrimidin-4-one CAS No. 941868-06-0](/img/structure/B1417816.png)
1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4{H}-pyrazolo[3,4-{d}]pyrimidin-4-one
Overview
Description
The compound “1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4{H}-pyrazolo[3,4-{d}]pyrimidin-4-one” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are nitrogen-containing heterocyclic compounds that are considered as privileged core skeletons in biologically active compounds . They have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves various methods. One method includes the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine . Another method involves the synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines is a fused nitrogen-containing heterocyclic ring system . The X-ray cocrystal structure analysis can reveal the molecular interaction mode and the precise stereochemistry required for bioactivity .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions. For instance, they can be synthesized from enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones .Scientific Research Applications
Synthesis and Derivative Formation
- This compound has been involved in the synthesis of various pyrimidine and fused pyrimidine derivatives. For example, Ahmed et al. (2003) outlined the synthesis of 2-Hydroxy- and 2-Mercapto-3,4-dihydro-4-oxo-6-(furyl)-pyrimidine-5-carbonitriles and their derivatives, highlighting the versatility of this class of compounds in creating new chemical entities (Ahmed et al., 2003).
Biological Activity and Therapeutic Potential
Ranganath et al. (2011) synthesized a series of pyrazolo-thiadiazolo-pyrimidinones, starting from a similar structure, and found these compounds exhibited broad-spectrum antibacterial activity, demonstrating their potential as therapeutic agents (Ranganath et al., 2011).
Research by Bulychev et al. (1980) involved synthesizing trisubstituted pyrazolo[3,4-d]pyrimidines and their ribosides from a similar compound. They explored the chemical transformations, which are significant for understanding the reactivity and potential applications of these compounds in pharmaceuticals (Bulychev et al., 1980).
Anti-Inflammatory and Antimicrobial Properties
Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines, investigating their anti-inflammatory properties. They found that certain derivatives showed high activity and were devoid of ulcerogenic activity, indicating their potential as safer anti-inflammatory drugs (Auzzi et al., 1983).
Hildick and Shaw (1971) prepared pyrazolo[3,4-d]pyrimidines including antimetabolites like allopurinol, highlighting the compound's relevance in the synthesis of drugs with antimicrobial and antitumor properties (Hildick & Shaw, 1971).
Anticancer Activity
Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidines and tested them for cytotoxic and 5-lipoxygenase inhibition activities, contributing to the understanding of the compound's potential in cancer therapy (Rahmouni et al., 2016).
Abdellatif et al. (2014) also focused on pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity, particularly against the MCF-7 human breast adenocarcinoma cell line, suggesting the significance of such compounds in developing new cancer treatments (Abdellatif et al., 2014).
Safety And Hazards
Future Directions
The future directions in the research of pyrazolo[3,4-d]pyrimidines include the design and synthesis of new derivatives with enhanced biological activities and minimum toxicity . For instance, a new set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds .
properties
IUPAC Name |
1-(2-hydroxyethyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c12-2-1-11-5-4(3-8-11)6(13)10-7(14)9-5/h3,12H,1-2H2,(H2,9,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKYZKHJOXOZQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C2=C1C(=O)NC(=S)N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4{H}-pyrazolo[3,4-{d}]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline](/img/structure/B1417733.png)
![6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine](/img/structure/B1417734.png)
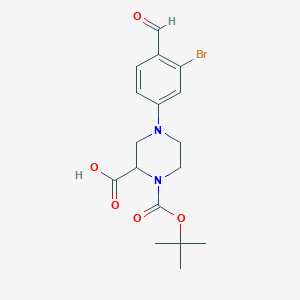
![tert-Butyl 4-(5-cyanobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1417736.png)
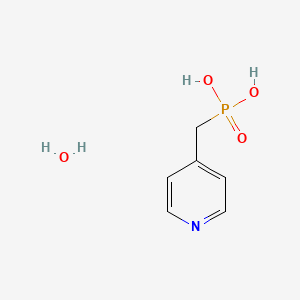

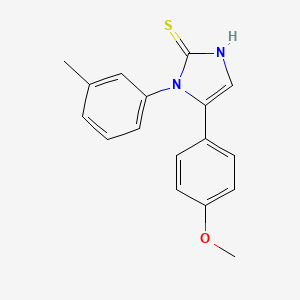
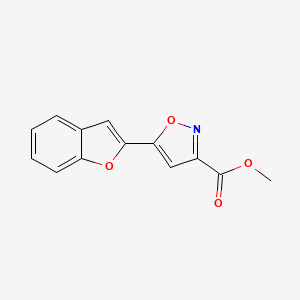
![7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1417744.png)
![4-methyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417745.png)

